Cas no 1803738-36-4 (2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline)

2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline
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- インチ: 1S/C8H7F4NO/c1-4-2-3-5(13)6(9)7(4)14-8(10,11)12/h2-3H,13H2,1H3
- InChIKey: CCKQRBIWBRWXQB-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(C)=C1OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 196
- XLogP3: 2.9
- トポロジー分子極性表面積: 35.2
2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010005525-1g |
2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline |
1803738-36-4 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
Alichem | A010005525-250mg |
2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline |
1803738-36-4 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010005525-500mg |
2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline |
1803738-36-4 | 97% | 500mg |
863.90 USD | 2021-07-06 |
2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
2-Fluoro-4-methyl-3-(trifluoromethoxy)anilineに関する追加情報
2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline: A Comprehensive Overview
The compound CAS No. 1803738-36-4, also known as 2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline, is a highly specialized aromatic amine derivative with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound has garnered attention due to its unique structural features and potential for use in advanced chemical reactions. The molecule consists of a benzene ring substituted with a fluoro group at position 2, a methyl group at position 4, and a trifluoromethoxy group at position 3, making it a valuable building block in modern organic chemistry.
Recent studies have highlighted the importance of 2-fluoro substituents in modulating the electronic properties of aromatic compounds. The presence of the trifluoromethoxy group further enhances the molecule's reactivity and selectivity in various synthetic pathways. This combination makes 2-fluoro-4-methyl derivatives particularly useful in the design of bioactive molecules, such as kinase inhibitors and other therapeutic agents.
The synthesis of CAS No. 1803738-36-4 typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Researchers have explored various methodologies, including nucleophilic aromatic substitution and coupling reactions, to efficiently construct this compound. The use of transition metal catalysts, such as palladium complexes, has been shown to significantly improve the efficiency of these reactions.
In terms of applications, 2-fluoro-substituted anilines are widely used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors. The trifluoromethoxy group contributes to the molecule's stability and fluorescence properties, making it a promising candidate for optoelectronic devices. Additionally, this compound serves as an intermediate in the synthesis of more complex structures, including heterocyclic compounds and macrocycles.
The latest research on CAS No. 1803738-36-4 has focused on its role in medicinal chemistry. Scientists have investigated its potential as a lead compound for developing novel drugs targeting various diseases, including cancer and neurodegenerative disorders. The unique combination of substituents on the benzene ring allows for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability.
In conclusion, 2-fluoro-4-methyl-3-(trifluoromethoxy)aniline is a versatile compound with a wide range of applications across multiple disciplines. Its structural features make it an invaluable tool in organic synthesis and materials science, while ongoing research continues to uncover new opportunities for its use in drug development. As advancements in synthetic methodologies and material science progress, this compound is expected to play an increasingly important role in both academic and industrial settings.
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